3-(Bromomethyl)-4-methylthiophene

Description

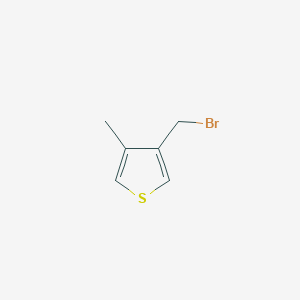

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-4-methylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c1-5-3-8-4-6(5)2-7/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUFNEQFPCJOGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299916 | |

| Record name | 3-(Bromomethyl)-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856937-70-7 | |

| Record name | 3-(Bromomethyl)-4-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856937-70-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Bromomethyl)-4-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-4-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance and Research Context of Halogenated Thiophene Derivatives

Halogenated thiophenes are a cornerstone of modern organic synthesis, prized for their ability to participate in a diverse range of chemical transformations. The introduction of a halogen atom onto the thiophene (B33073) ring not only serves as a reactive handle for subsequent functionalization but also modulates the electronic properties of the molecule. acs.org This dual role has made them indispensable in the construction of complex organic frameworks.

In medicinal chemistry, the thiophene ring is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in a drug molecule without significant loss of biological activity, while potentially improving properties like solubility and metabolic stability. nih.govsciensage.info Halogenated thiophenes, in particular, have been investigated for a range of therapeutic applications, including as antihistamine agents and in the development of anticancer and anti-inflammatory drugs. nih.govcognizancejournal.comnih.gov

The utility of halogenated thiophenes extends into materials science, where they serve as crucial monomers for the synthesis of conducting polymers. These materials are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govrsc.org The ability to precisely control the structure of the polymer backbone, often through cross-coupling reactions involving halogenated thiophenes, is critical to tuning the material's electronic properties.

Structural Features of 3 Bromomethyl 4 Methylthiophene and Their Synthetic Implications

The synthetic utility of 3-(Bromomethyl)-4-methylthiophene is intrinsically linked to its distinct structural features. The presence of the bromomethyl group at the 3-position provides a primary site for nucleophilic substitution reactions. This reactive benzylic-like bromide is a key feature that allows for the facile introduction of a wide variety of functional groups, enabling the construction of more complex molecules. A notable example of this reactivity is its use as a precursor in the synthesis of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix. chemicalbook.com In the synthesis of Relugolix, a derivative of this compound undergoes displacement of the bromide by an amine, a critical step in building the final drug structure. chemicalbook.com

The methyl group at the 4-position, adjacent to the bromomethyl group, also plays a significant role. It provides steric hindrance that can influence the regioselectivity of reactions at the thiophene (B33073) ring. Furthermore, the methyl group can be a site for further functionalization, although the bromomethyl group is significantly more reactive.

The synthesis of this compound itself can be achieved through various methods. A classical approach involves the radical bromination of 3,4-dimethylthiophene (B1217622) using N-bromosuccinimide (NBS) as the bromine source, often initiated by a radical initiator like benzoyl peroxide. orgsyn.org More recently, modern synthetic methods have been developed that offer greener and more efficient routes. For instance, visible-light-induced C(sp³)–H bromination of 4-methylthiophene derivatives using hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) as the bromine source and oxidant, respectively, has been reported as a convenient and environmentally friendly method. rsc.orgresearchgate.net This photoredox catalysis approach allows for the selective bromination of the methyl group under mild conditions. rsc.orgresearchgate.netrsc.org

Below are tables detailing the physical and chemical properties of this compound, compiled from various sources.

Table 1: Physical and Chemical Properties of 3-(Bromomethyl)thiophene (B1268036) Note: Data for the closely related isomer 3-(Bromomethyl)thiophene is provided here as a reference due to the limited availability of specific data for this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅BrS |

| Molecular Weight | 177.06 g/mol |

| Form | Solid |

| InChI Key | KBWHYRUAHXHHFO-UHFFFAOYSA-N |

| CAS Number | 34846-44-1 |

Source: sigmaaldrich.comnih.gov

Table 2: Interactive Data Table for Related Thiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 3-Bromo-4-methylthiophene (B1271868) | C₅H₅BrS | 177.06 | 30318-99-1 |

| 2-Methylthiophene (B1210033) | C₅H₆S | 98.16 | 554-14-3 |

| 3-Methylthiophene (B123197) | C₅H₆S | 98.16 | 616-44-3 |

| Ethyl 4-bromothiophene-3-carboxylate | C₇H₇BrO₂S | 235.1 | 224449-33-6 |

Sources: sigmaaldrich.comwikipedia.orgwikipedia.orgmoldb.com

Historical Development and Evolution of Research on Substituted Methylthiophenes

Regioselective Side-Chain Bromination of Methylthiophene Precursors

The direct introduction of a bromomethyl group onto a methylthiophene core is a primary strategy for synthesizing 3-(bromomethyl)-4-methylthiophene. This transformation hinges on achieving high regioselectivity, targeting the methyl group for bromination over the thiophene ring.

Radical Bromination Protocols for Bromomethyl Group Introduction

Radical bromination is a widely employed method for the side-chain functionalization of alkyl-substituted aromatic and heteroaromatic compounds. libretexts.orgyoutube.com The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the benzylic or analogous position, followed by reaction with a bromine source. organic-chemistry.orgaklectures.com

The choice of radical initiator and brominating agent is critical for the successful side-chain bromination of methylthiophenes. N-Bromosuccinimide (NBS) is a commonly used reagent for these transformations as it provides a low, constant concentration of bromine, which helps to suppress undesired side reactions such as electrophilic addition to the thiophene ring. aklectures.comcommonorganicchemistry.com The reaction is typically initiated by either thermal or photochemical means.

Common radical initiators include dibenzoyl peroxide and azobisisobutyronitrile (AIBN). commonorganicchemistry.com These initiators decompose upon heating or irradiation to generate radicals that propagate the chain reaction. organic-chemistry.org For instance, the synthesis of 3-Bromo-4-(bromomethyl)thiophene can be achieved through the reaction of 3-bromo-4-methylthiophene (B1271868) with NBS and dibenzoyl peroxide. The selection between initiators can influence reaction efficiency and should be optimized for the specific substrate.

Table 1: Initiators and Reagents for Radical Bromination

| Initiator/Reagent | Role | Typical Reaction |

|---|---|---|

| N-Bromosuccinimide (NBS) | Brominating Agent | Radical substitution, electrophilic addition commonorganicchemistry.com |

| Dibenzoyl Peroxide | Radical Initiator | Decomposes on heating to initiate radical chain reaction commonorganicchemistry.com |

| Azobisisobutyronitrile (AIBN) | Radical Initiator | Decomposes on heating or with UV light to initiate radical chain reaction organic-chemistry.org |

The solvent plays a crucial role in directing the outcome of radical bromination reactions. For NBS-mediated brominations, non-polar solvents are generally preferred to minimize the formation of ionic byproducts. Carbon tetrachloride (CCl4) has historically been a common solvent choice due to its inertness and ability to dissolve the reactants while keeping the succinimide (B58015) byproduct insoluble. organic-chemistry.orggoogle.com However, due to its toxicity and environmental concerns, alternative solvents are increasingly being used. organic-chemistry.orggoogle.com

The polarity and coordinating ability of the solvent can impact the selectivity between side-chain and ring bromination. google.com For instance, in the bromination of alkylbenzenes, solvents with low refractive indices have been shown to favor ring substitution. google.com Acetonitrile (B52724) has been found to be a suitable alternative to halogenated solvents in some cases. organic-chemistry.org The choice of solvent must be carefully considered to maximize the yield of the desired bromomethylthiophene.

Recent advancements in photoredox catalysis have led to the development of visible-light-induced C(sp3)-H bromination methods. rsc.orgresearchgate.netdntb.gov.uarsc.org These approaches offer a milder and more environmentally friendly alternative to traditional radical bromination protocols. rsc.org A notable example is the synthesis of ethyl 4-(bromomethyl)thiophene-3-carboxylate derivatives using HBr as the bromine source and H2O2 as the oxidant under visible light irradiation. rsc.orgresearchgate.net This method proceeds in good yields, tolerates a wide range of functional groups, and operates under ambient temperature and air. rsc.orgresearchgate.net Such strategies avoid the need for stoichiometric and often toxic brominating agents like elemental bromine. rsc.org

While NBS is a widely used and effective reagent for side-chain bromination, other brominating agents can also be employed. commonorganicchemistry.com Elemental bromine (Br2) can be used, but its high reactivity often leads to a lack of selectivity, resulting in a mixture of side-chain and ring brominated products, as well as polybrominated species. aklectures.com The use of NBS helps to maintain a low concentration of Br2, thereby favoring the desired radical pathway over electrophilic aromatic substitution. organic-chemistry.orgaklectures.com Other N-bromoimides can also serve as brominating agents. google.com The choice of brominating agent will depend on the specific substrate, desired selectivity, and reaction conditions.

Table 2: Comparison of Brominating Agents

| Brominating Agent | Advantages | Disadvantages |

|---|---|---|

| N-Bromosuccinimide (NBS) | High selectivity for side-chain bromination, provides low Br2 concentration organic-chemistry.orgaklectures.com | Can decompose over time commonorganicchemistry.com |

| Elemental Bromine (Br2) | Readily available | Low selectivity, can lead to multiple side reactions aklectures.com |

| HBr/H2O2 (Visible Light) | High atom economy, environmentally friendly rsc.orgresearchgate.net | May require specific photocatalysts or conditions rsc.org |

Multi-Step Synthetic Routes to Access the this compound Motif

In cases where direct side-chain bromination of the corresponding dimethylthiophene is not feasible or leads to low yields or isomeric mixtures, multi-step synthetic sequences are employed. libretexts.org These routes offer greater control over the regiochemistry of substitution.

One common strategy involves the synthesis of a substituted thiophene precursor that already contains the desired substitution pattern, followed by functional group interconversion to introduce the bromomethyl group. For example, a synthetic route could begin with the construction of a 3,4-disubstituted thiophene ring. mdpi.comresearchgate.net One could start from 3,4-dimethylthiophene (B1217622) and perform a regioselective bromination. nih.gov Alternatively, a route could involve the formylation of a 4-methylthiophene derivative, followed by reduction of the formyl group to a hydroxymethyl group, and subsequent conversion to the bromomethyl group using a reagent like phosphorus tribromide or thionyl bromide. These multi-step approaches, while longer, can provide access to complex and highly functionalized thiophene derivatives with unambiguous substitution patterns. libretexts.org

Mechanistic Investigations of Bromination Selectivity in Thiophene Systems

The bromination of thiophene is characterized by a high degree of regioselectivity, a phenomenon extensively explored through both experimental and computational studies. studysmarter.co.uk Thiophene undergoes electrophilic aromatic substitution much more readily than benzene, with halogenation being rapid even at low temperatures. iust.ac.ir The positions adjacent to the sulfur atom (α-positions, C2 and C5) are significantly more reactive than the β-positions (C3 and C4). This preference is so pronounced that in the presence of a bromine source, thiophene is swiftly converted to 2-bromothiophene. studysmarter.co.uk If the reaction is allowed to proceed, 2,5-dibromothiophene (B18171) is the subsequent major product. iust.ac.irresearchgate.net

Mechanistic insights from Density Functional Theory (DFT) calculations have elucidated the pathways for the bromination of thiophenes with reagents like N-bromosuccinimide (NBS). researchgate.netdntb.gov.ua These computational studies indicate that the reaction proceeds favorably through the formation of a bromonium ion intermediate. researchgate.net The stability of the intermediate arenium ion (or σ-complex) dictates the regioselectivity. The positive charge in the intermediate is better stabilized when the electrophile adds to an α-position, as the sulfur atom can more effectively participate in resonance stabilization.

The presence of substituents on the thiophene ring further directs the outcome of electrophilic bromination. Activating groups, such as alkyl groups, enhance the reactivity of the ring and direct incoming electrophiles. For a 3-substituted thiophene, the primary sites of electrophilic attack are the C2 and C5 positions. For instance, the bromination of 3-methylthiophene with NBS in the absence of radical initiators primarily yields 2-bromo-3-methylthiophene. tandfonline.com This highlights the inherent preference for ring halogenation under electrophilic conditions.

Theoretical analyses and experimental results consistently show that controlling factors like solvent, temperature, and the nature of the brominating agent can fine-tune the selectivity. mdpi.comacs.org For example, using N-bromosuccinimide in dimethylformamide (DMF) is known to favor para-selective bromination in various electron-rich aromatic systems. wikipedia.org In thiophenes, careful control of reaction conditions is crucial to achieve monobromination and avoid the formation of polysubstituted products. iust.ac.ir

Table 1: Regioselectivity in Electrophilic Bromination of Thiophene Derivatives

| Substrate | Reagent | Major Product(s) | Mechanistic Rationale |

|---|---|---|---|

| Thiophene | Br2, Fe catalyst | 2-Bromothiophene | High reactivity and stability of the α-position intermediate. studysmarter.co.uk |

| Thiophene | NBS, Chloroform | 2,5-Dibromothiophene | Favorable formation of a bromonium ion, leading to disubstitution at the most reactive sites. researchgate.net |

| 3-Methylthiophene | NBS (electrophilic conditions) | 2-Bromo-3-methylthiophene | The methyl group activates the ring, but the inherent α-selectivity dominates. tandfonline.com |

| Electron-rich Aromatics | NBS, DMF | para-Substituted Bromides | High para-selectivity achieved with this solvent system. wikipedia.org |

Functionalization Strategies for Introducing Bromine at the Methyl Position

To achieve the synthesis of this compound, bromination must be directed to the methyl group rather than the thiophene ring. This requires a shift from an electrophilic aromatic substitution mechanism to a free-radical pathway. The most common and effective method for this transformation is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator and typically non-polar solvents. wikipedia.orglibretexts.org

The key to this selectivity lies in the stability of the radical intermediate formed during the reaction. The position adjacent to an aromatic ring is known as a benzylic position. libretexts.org A radical at this position is highly stabilized by resonance with the aromatic system. youtube.commasterorganicchemistry.com The methyl group on a thiophene ring behaves analogously to a benzylic group, and the resulting radical is stabilized through conjugation with the thiophene ring. youtube.com Free-radical bromination is highly selective for the weakest C-H bond, which in this case is the benzylic-like C-H bond of the methyl group. masterorganicchemistry.compearson.com

The mechanism involves three main stages: initiation, propagation, and termination. youtube.com

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or light to generate initial radicals. wikipedia.orgcommonorganicchemistry.com These radicals then react with NBS to produce a low concentration of bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylthiophene, forming the stabilized thienyl-methyl radical and HBr. youtube.comyoutube.com This radical then reacts with a molecule of NBS (or Br₂ generated in situ from the reaction of HBr with NBS) to form the desired this compound and a new bromine radical, which continues the chain reaction. tandfonline.commasterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other. youtube.com

Consistent and high yields of side-chain bromination are achieved by carefully controlling the reaction conditions. The use of non-polar solvents like carbon tetrachloride (CCl₄) or benzene is standard. tandfonline.comorgsyn.org A critical technique reported for improving the yield of the desired product and minimizing ring bromination is the "reversed addition" method, where the methylthiophene is added rapidly to a boiling solution of NBS and the initiator. tandfonline.comtandfonline.com This maintains a low concentration of the substrate relative to the brominating agent, favoring the radical pathway. Following this procedure for 3-methylthiophene has been reported to produce 3-(bromomethyl)thiophene (B1268036) in yields of 70-79%. tandfonline.comorgsyn.orgtandfonline.com

Table 2: Synthesis of 3-(Bromomethyl)thiophene via Side-Chain Bromination

| Substrate | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Methylthiophene | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) | Benzene (dry) | Vigorous reflux, portionwise addition of NBS/BPO | 71-79% | orgsyn.org |

| 3-Methylthiophene | N-Bromosuccinimide (NBS), Azo-bis-isobutyronitrile (ABN) | Carbon Tetrachloride (CCl4) | Reversed addition to boiling mixture | 70-75% | tandfonline.comtandfonline.com |

| 3-Methyl-7-chlorobenzo[b]thiophene | N-Bromosuccinimide (NBS), Benzoyl Peroxide | n-Heptane | Boiling, irradiation with a bulb | Not specified | google.com |

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The presence of a bromomethyl group attached to the thiophene ring makes this compound an excellent substrate for nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group.

Kinetics and Thermodynamics of Substitution Processes

The rates of nucleophilic substitution reactions are governed by several factors, including the nature of the nucleophile, the solvent, and the structure of the substrate. msu.edu For this compound, which is a primary alkyl halide, the SN2 (Substitution Nucleophilic Bimolecular) mechanism is generally favored. youtube.comyoutube.com This mechanism involves a single transition state where the nucleophile attacks the carbon atom at the same time as the bromide ion departs. msu.edu The reaction rate is dependent on the concentration of both the substrate and the nucleophile. msu.edu

The thermodynamics of these reactions are influenced by the relative stability of the reactants and products. researchgate.net The formation of a more stable product, driven by factors such as bond energies and solvation, will favor the forward reaction.

Reactivity with Diverse Nucleophiles (e.g., amines, thiols, azides)

This compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom bonds.

Amines: Reaction with primary or secondary amines yields the corresponding aminomethylthiophenes. These reactions are crucial for the synthesis of various nitrogen-containing heterocyclic compounds. A study on the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines showed the formation of N-substituted 3-amino-2-nitrobenzo[b]thiophenes, indicating the susceptibility of the carbon-bromine bond to nucleophilic attack by amines. rsc.org

Thiols: Thiols and their corresponding thiolates are effective nucleophiles for displacing the bromide ion, leading to the formation of thioethers. acs.orgberkeley.edunih.gov This reaction is a common strategy for introducing sulfur-containing functionalities into organic molecules. For example, the reaction of 2-(bromomethyl)-1,3-thiaselenole with sodium ethanethiolate resulted in the formation of a thioether derivative. researchgate.net

Azides: The azide (B81097) ion (N3-) is a potent nucleophile that reacts with this compound to produce the corresponding azidomethylthiophene. libretexts.orglibretexts.org These azide derivatives are valuable intermediates for the synthesis of amines via reduction or for the construction of triazoles through cycloaddition reactions.

Competition Between Substitution and Elimination Pathways

In reactions of alkyl halides, there is often a competition between substitution (SN2/SN1) and elimination (E2/E1) pathways. youtube.comyoutube.comlibretexts.orglibretexts.orgokstate.edu For primary halides like this compound, the SN2 reaction is generally the dominant pathway, especially with good nucleophiles that are weak bases. youtube.comyoutube.com

However, the use of strong, sterically hindered bases can favor the E2 (Elimination Bimolecular) reaction, which would lead to the formation of a methylenethiophene derivative. libretexts.orglibretexts.org The choice of base and reaction conditions is therefore critical in directing the outcome of the reaction towards either substitution or elimination. youtube.comyoutube.comlibretexts.orglibretexts.org Factors that favor elimination include the use of a strong, bulky base and higher reaction temperatures. youtube.com

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound can participate in such transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netyoutube.com While typically applied to aryl and vinyl halides, benzylic halides like this compound can also undergo Suzuki-Miyaura coupling. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com

A study on the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives demonstrated the successful use of Suzuki cross-coupling reactions with 2-bromo-5-(bromomethyl)thiophene (B1590285). nih.gov This indicates the feasibility of using the bromomethyl group as a handle for C-C bond formation.

The Suzuki-Miyaura reaction is known for its broad substrate scope and high functional group tolerance. nih.govrsc.orgresearchgate.net This is particularly advantageous when working with functionalized thiophene derivatives.

Substrate Scope: A wide range of aryl and heteroaryl boronic acids can be coupled with bromomethylthiophenes. nih.govresearchgate.netnih.govresearchgate.net This allows for the synthesis of a diverse library of substituted thiophenes. For instance, various aryl boronic acids with both electron-donating and electron-withdrawing groups have been successfully coupled with brominated thiophene derivatives. nih.govresearchgate.net

Functional Group Tolerance: The reaction conditions for Suzuki-Miyaura coupling are generally mild, allowing for the presence of various functional groups on both coupling partners. nih.govrsc.orgresearchgate.net This includes groups like esters, ketones, and nitriles, which often remain intact during the reaction. nih.gov The tolerance for different functional groups is crucial for the synthesis of complex molecules in a convergent manner. rsc.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product |

| Amine (e.g., R2NH) | 3-(Aminomethyl)-4-methylthiophene |

| Thiol (e.g., RSH) | 3-(Thioether)-4-methylthiophene |

| Azide (N3-) | 3-(Azidomethyl)-4-methylthiophene |

Table 2: Examples of Suzuki-Miyaura Coupling Partners for Bromomethylthiophenes

| Boronic Acid/Ester | Coupled Product |

| Phenylboronic acid | 3-(Benzyl)-4-methylthiophene |

| 4-Methoxyphenylboronic acid | 3-((4-Methoxybenzyl))-4-methylthiophene |

| 2-Thienylboronic acid | 3-((Thiophen-2-ylmethyl))-4-methylthiophene |

Catalyst Optimization and Ligand Design for Enhanced Reactivity

Cross-coupling reactions, particularly those catalyzed by palladium complexes, are fundamental to the derivatization of this compound. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst and supporting ligands.

Research has demonstrated the effectiveness of palladium(0) catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in Suzuki cross-coupling reactions involving bromothiophene derivatives. nih.govresearchgate.net For instance, the coupling of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids proceeds in the presence of Pd(PPh₃)₄ and a base like potassium phosphate (B84403) (K₃PO₄) in a 1,4-dioxane/water solvent system. nih.govresearchgate.net

Sterically hindered and electron-rich phosphine-based ligands have been shown to be particularly effective. harvard.edu For example, a catalyst system comprising Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky phosphine (B1218219) ligand has demonstrated higher performance in Suzuki-Miyaura polymerizations of thiophene-containing monomers compared to the traditional Pd(PPh₃)₄ catalyst. frontiersin.org This enhanced reactivity is attributed to the ligand's ability to facilitate the oxidative addition step. frontiersin.org The use of such advanced catalyst systems can lead to higher yields, greater turnover numbers (TON), and faster reaction times. frontiersin.org

Table 1: Comparison of Palladium Catalysts in Suzuki Cross-Coupling of Thiophene Derivatives

| Catalyst System | Substrates | Reaction Time | Yield | Turnover Frequency (TOF) | Reference |

| Pd₂(dba)₃/L1 | 1,4-dibromo-2,5-dimethylbenzene and thiophene-2-boronic ester | 30 min | 88% | 880 h⁻¹ | frontiersin.org |

| Pd(PPh₃)₄ | 1,4-dibromo-2,5-dimethylbenzene and thiophene-2-boronic ester | 2 h | 24% | 6 h⁻¹ | frontiersin.org |

L1 refers to a specific phosphine-based bulky ligand.

The choice of base is also a critical parameter. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed to facilitate the transmetalation step. nih.govthieme-connect.de

Methodologies for Mitigating Undesired Polymerization During Cross-Coupling

A significant challenge in the cross-coupling reactions of thiophene derivatives, including this compound, is the propensity for undesired polymerization. nih.gov This is particularly prevalent in the synthesis of conjugated polymers where the thiophene rings can couple in various, often random, sequences, leading to defects in the polymer structure. nih.gov

Several strategies have been developed to mitigate this issue and promote the formation of well-defined products:

Control of Reaction Conditions: Careful control of parameters such as temperature, monomer concentration, and reaction time can help to minimize side reactions.

Use of Protecting Groups: Introducing protecting groups on the thiophene ring can block reactive sites and prevent unwanted polymerization.

Catalyst Selection: The choice of catalyst and ligand can influence the selectivity of the coupling reaction and suppress polymerization. For instance, the use of catalysts that favor a chain-growth mechanism can lead to polymers with controlled molecular weights and low dispersities. acs.org

Monomer Design: The structure of the thiophene monomer itself can be modified to reduce the likelihood of polymerization. For example, the introduction of bulky substituents can sterically hinder polymerization.

In Situ Polymerization Techniques: Performing the polymerization in situ from a metastable reaction mixture can allow for greater control over the process. acs.org In this approach, the polymerization is initiated during processing as the concentration of reactants increases. acs.org

During the synthesis of polythiophenes, the formation of π-stacked dimers or larger aggregates of oligothiophene cations can occur, which can be stabilized by counter-ions from the oxidizing agent or catalyst system. acs.org While this can lead to ordered structures, it can also contribute to uncontrolled polymerization and precipitation. acs.orgacs.org

Other Transition Metal-Catalyzed Coupling Reactions for Thiophene Derivatization

Besides the Suzuki coupling, other transition metal-catalyzed reactions are employed for the derivatization of thiophenes:

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org The Stille reaction is highly versatile with a broad scope for both the organostannane and the halide partner. libretexts.org It has been successfully used in the synthesis of complex molecules containing thiophene rings. harvard.edu However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for forming carbon-carbon bonds and can be used to introduce vinyl groups onto the thiophene ring. wikipedia.org The choice of base, such as triethylamine (B128534) or potassium carbonate, can influence the reaction's selectivity. thieme-connect.debeilstein-journals.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. It is a reliable method for the synthesis of substituted alkynes.

Table 2: Overview of Transition Metal-Catalyzed Coupling Reactions for Thiophene Derivatization

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

| Suzuki Coupling | Organoboron reagent + Organic halide/triflate | Palladium catalyst + Base | Tolerant to a wide range of functional groups, uses non-toxic boron reagents. nih.govorganic-chemistry.org |

| Stille Coupling | Organotin reagent + Organic halide/triflate | Palladium catalyst | Broad scope, but uses toxic tin reagents. organic-chemistry.orglibretexts.org |

| Heck Reaction | Alkene + Organic halide/triflate | Palladium catalyst + Base | Forms substituted alkenes. wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne + Organic halide/triflate | Palladium catalyst + Copper(I) co-catalyst | Synthesizes substituted alkynes. |

Electrophilic Aromatic Substitution on the Thiophene Ring Directed by Substituents

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution reactions. eprajournals.comnih.gov The regioselectivity of these reactions is directed by the electronic effects of the substituents already present on the ring. pearson.comlumenlearning.com

In this compound, the thiophene ring is substituted with a bromomethyl group at the 3-position and a methyl group at the 4-position. The methyl group is an activating, ortho-para director due to its electron-donating inductive effect. libretexts.orgyoutube.com The bromomethyl group is a deactivating group due to the electron-withdrawing inductive effect of the bromine atom.

The directing effects of these substituents can be understood by considering the stability of the carbocation intermediates (sigma complexes) formed during the substitution process. lumenlearning.com

Activating Groups: Electron-donating groups stabilize the carbocation intermediate, thereby increasing the reaction rate. libretexts.org They direct incoming electrophiles to the ortho and para positions where the positive charge can be delocalized onto the substituent. lumenlearning.comlibretexts.org

Deactivating Groups: Electron-withdrawing groups destabilize the carbocation intermediate, slowing down the reaction. libretexts.org They generally direct incoming electrophiles to the meta position. libretexts.org Halogens are an exception, as they are deactivating yet ortho-para directing due to the competing inductive and resonance effects. youtube.com

For this compound, electrophilic attack would be expected to occur at the 2- and 5-positions, which are ortho and para to the activating methyl group. The directing effect of the activating methyl group is generally stronger than the deactivating effect of the bromomethyl group. reddit.com

Oxidation and Reduction Chemistry of the Thiophene Ring and Bromomethyl Group

The thiophene ring and the bromomethyl group of this compound can undergo separate oxidation and reduction reactions.

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). The ease of oxidation can be influenced by the substituents on the ring.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via a nucleophilic substitution mechanism where a hydride ion displaces the bromide ion.

The chemoselectivity of these reactions, meaning the selective reaction of one functional group in the presence of others, is an important consideration in the synthetic applications of this compound. nih.gov By choosing appropriate reagents and reaction conditions, it is possible to selectively transform either the thiophene ring or the bromomethyl group.

Role of 3 Bromomethyl 4 Methylthiophene As a Versatile Chemical Building Block

Synthesis of Advanced Heterocyclic Compounds and Scaffolds

The reactivity of the bromomethyl group in 3-(bromomethyl)-4-methylthiophene makes it an excellent starting material for the elaboration of more complex heterocyclic structures. This section details its application in the synthesis of substituted thiophenes, fused heterocyclic systems, and its integration into intricate organic architectures for chemical research.

Construction of Substituted Thiophenes and Their Oligomers

This compound serves as a key intermediate for introducing the 4-methyl-3-thienylmethyl moiety into various molecules. The bromo substituent can be readily displaced by a range of nucleophiles, allowing for the synthesis of a diverse library of 3,4-disubstituted thiophenes. For instance, it can be used as a precursor in the synthesis of 3-Bromo-4-(bromomethyl)thiophene through a reaction with 1-bromopyrrolidine-2,5-dione and dibenzoyl peroxide. This highlights its utility in creating more complex, functionalized thiophene (B33073) derivatives.

Furthermore, the strategic manipulation of this building block enables the synthesis of thiophene oligomers. These oligomers, consisting of multiple thiophene units linked together, are of significant interest due to their unique electronic and optical properties. jcu.edu.au The synthesis of these materials often involves cross-coupling reactions, where the bromomethyl group can be converted to other functionalities suitable for polymerization or step-wise oligomer construction.

Preparation of Fused Heterocyclic Systems Containing the Thiophene Unit

The bifunctional nature of this compound and its derivatives allows for their use in the construction of fused heterocyclic systems. In these reactions, the thiophene ring and its substituents participate in cyclization reactions to form polycyclic aromatic compounds containing a thiophene core. These fused systems are of interest in materials science and medicinal chemistry due to their often-enhanced electronic properties and potential biological activity.

For example, derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of thieno-fused systems. The specific reaction conditions and the nature of the other substituents on the thiophene ring dictate the final structure of the fused heterocyclic compound.

Integration into Complex Organic Architectures for Chemical Research

The versatility of this compound extends to its incorporation into larger, more complex organic molecules. Its thiophene core provides a stable aromatic scaffold, while the reactive bromomethyl handle allows for its covalent attachment to other molecular fragments. This has been demonstrated in the synthesis of various research compounds where the 4-methyl-3-thienyl group is a key structural element.

Researchers have utilized this building block to synthesize molecules with specific steric and electronic properties for a variety of applications. researchgate.net The ability to introduce the thiophene moiety through the reactive bromomethyl group provides a reliable synthetic route for accessing novel and complex organic architectures. researchgate.net

Precursor in Polymer Chemistry and Advanced Materials Research

The electronic properties of the thiophene ring make this compound and its derivatives attractive precursors for the development of advanced materials, particularly in the field of polymer chemistry and organic electronics.

Monomer in Conducting Polymer Synthesis, including Polythiophenes

Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in electronic devices. wikipedia.orgresearchgate.netresearchgate.net The properties of these polymers, such as their conductivity and solubility, can be tuned by the nature of the substituents on the thiophene ring. cmu.edusigmaaldrich.com

While 3-alkylthiophenes are common monomers, derivatives of this compound can also be employed in the synthesis of polythiophenes. The bromomethyl group can be modified to a variety of other functional groups prior to polymerization, allowing for the creation of functionalized polythiophenes with tailored properties. The polymerization of thiophene monomers can be achieved through various methods, including electrochemical synthesis and chemical oxidative polymerization using reagents like iron(III) chloride. wikipedia.orgpkusz.edu.cn The resulting polymers can exhibit interesting properties such as thermochromism, where their color changes with temperature. wikipedia.org

| Polymerization Method | Description | Key Features |

| Electrochemical Synthesis | Polymerization is initiated by an electric current, with the monomer being oxidized at the electrode surface to form the polymer film. | The degree of polymerization and polymer quality depend on factors like electrode material, current density, and solvent. wikipedia.org |

| Chemical Oxidative Polymerization | Utilizes chemical oxidants like ferric chloride to polymerize thiophene monomers at room temperature. wikipedia.orgpkusz.edu.cn | A popular method for commercial-scale production, for example, in antistatic coatings. wikipedia.org |

Functionalization for Organic Electronic Materials Development

The development of organic electronic materials is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure of the organic materials used.

Derivatization for Sensor Development Chemistry, particularly Polythiophene-Based Sensors

The functionalization of thiophene and its derivatives is a key strategy in the development of highly sensitive and selective chemical sensors. Polythiophenes, in particular, are a class of conducting polymers that have garnered significant attention for their unique electronic and optical properties, which can be modulated by the introduction of various functional groups. researchgate.net

This compound serves as a crucial monomer for the synthesis of functionalized polythiophenes. The reactive bromomethyl group allows for the straightforward introduction of a variety of side chains onto the polymer backbone. This derivatization is essential for tailoring the sensor's properties, such as its sensitivity, selectivity, and response time. For instance, a related compound, 3-(3-Bromopropoxy)-4-methylthiophene (BMT), has been used to synthesize polythiophene-based electrochemical DNA sensors. mdpi.comresearchgate.net In this process, the BMT is first polymerized, and the resulting polymer is then functionalized with a signaling molecule, such as methylene (B1212753) blue. mdpi.comresearchgate.net This functionalized polythiophene can then selectively bind to target DNA sequences, leading to a detectable electrochemical signal. mdpi.comresearchgate.net

The ability to introduce specific functionalities onto the polythiophene backbone through the use of precursors like this compound is a powerful tool for creating sensors for a wide range of analytes. Research has shown that polythiophene-based sensors can be developed for the detection of various substances, including dopamine, ascorbic acid, and even water content in organic solvents. researchgate.netrsc.org The versatility of these polymers, stemming from the ability to modify their side chains, opens up possibilities for their use in biomedical diagnostics, environmental monitoring, and industrial process control. researchgate.netnih.gov

Intermediate in Agrochemical and Pharmaceutical Synthesis Research

The thiophene ring is a privileged structure in medicinal and agrochemical chemistry, appearing in a number of approved drugs and agricultural products. nih.gov this compound, with its reactive handle, provides a convenient entry point for the synthesis of a diverse array of thiophene-containing compounds with potential biological activity.

Design and Synthesis of Drug Candidates and Bioactive Compounds

The thiophene scaffold is a common feature in many pharmaceutically active compounds. nih.gov The ability to readily modify the thiophene core using intermediates like this compound is therefore of great interest to medicinal chemists. The bromomethyl group can participate in a variety of chemical reactions, allowing for the attachment of different pharmacophores and the exploration of structure-activity relationships.

Thiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov For example, the synthesis of thiophene-based compounds as potential anti-inflammatory agents has been a subject of significant research. nih.gov

Building Block for Agrochemical Products Development

Similar to its role in pharmaceutical research, this compound can serve as a building block for the development of new agrochemical products. The thiophene moiety is present in some existing pesticides and herbicides. The ability to synthesize a variety of thiophene derivatives from this intermediate allows for the screening of new compounds with potential applications in crop protection.

Enabling Synthesis of Specific Bioactive Scaffolds (e.g., imines, thiosemicarbazones based on thiophene)

The reactive nature of this compound makes it an ideal starting material for the synthesis of more complex bioactive scaffolds. Two important classes of such scaffolds are thiophene-based imines and thiosemicarbazones.

Imines , also known as Schiff bases, are formed by the reaction of a primary amine with an aldehyde or ketone. The bromomethyl group of this compound can be converted into a formyl group (an aldehyde), which can then be reacted with various amines to produce a library of thiophene-containing imines. These compounds have been explored for their diverse biological activities.

Thiosemicarbazones are another class of compounds with significant biological properties, including antitumor activity. nih.gov They are typically synthesized from the reaction of a thiosemicarbazide (B42300) with an aldehyde or ketone. researchgate.net By first converting the bromomethyl group of this compound to an aldehyde, a wide range of thiophene-based thiosemicarbazones can be prepared. For instance, a series of thiophene-2-thiosemicarbazone derivatives were synthesized and evaluated for their antitumor activity, with some compounds showing potent antiproliferative effects. nih.gov

The synthesis of these specific bioactive scaffolds highlights the utility of this compound as a versatile intermediate, enabling the creation of diverse molecular architectures for biological screening and the potential discovery of new therapeutic and agrochemical agents.

Computational and Theoretical Investigations of 3 Bromomethyl 4 Methylthiophene

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. github.comrsc.org It allows for the detailed analysis of a molecule's structure and its reactivity patterns based on the distribution of electrons. rsc.orgresearchgate.net For 3-(Bromomethyl)-4-methylthiophene, DFT studies can elucidate how the interplay between the electron-donating methyl group and the electron-withdrawing bromomethyl group on the thiophene (B33073) ring influences its chemical characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electrical transport properties. researchgate.netsci-hub.se A smaller gap suggests higher reactivity and easier electronic excitation. nih.gov

In thiophene derivatives, the distribution (isodensity) of the HOMO and LUMO is key to understanding their reactions. For instance, in a study of related dihydro-methylthiophene-dioxide derivatives, the HOMO-LUMO gaps were calculated to be around 6.7 eV, indicating significant stability. researchgate.net The precise gap for this compound would be influenced by its specific substituents. The electron-donating methyl group would raise the HOMO energy, while the bromomethyl group would likely lower the LUMO energy, potentially leading to a smaller gap and increased reactivity compared to unsubstituted thiophene.

| Compound Family | Typical HOMO-LUMO Gap (eV) | Implication |

| Dihydro-methylthiophene-dioxides researchgate.net | ~6.7 | High Stability |

| General Schiff Base Thiophene Derivatives nih.gov | Narrow | High Chemical Reactivity |

The isodensity plots for such compounds typically show the HOMO localized over the electron-rich thiophene ring and the methyl group, while the LUMO is often distributed over the electron-withdrawing parts of the molecule, in this case, the bromomethyl substituent. This distribution dictates how the molecule interacts with other reactants.

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack). sci-hub.seuni-muenchen.de

For this compound, the MESP surface would be expected to show a region of high electron density (red) around the sulfur atom and the π-system of the thiophene ring, making it a likely site for electrophilic attack. Conversely, the region around the bromine atom and the hydrogen atoms of the methyl and bromomethyl groups would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction. nih.gov The MESP analysis helps in understanding non-covalent interactions, molecular recognition, and the initial steps of reaction mechanisms. nih.govnih.gov

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. nih.govnih.gov These descriptors are calculated from the energies of the frontier molecular orbitals.

Ionization Potential (I): The energy required to remove an electron, approximated by the negative of the HOMO energy (-EHOMO).

Electron Affinity (A): The energy released when an electron is added, approximated by the negative of the LUMO energy (-ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Soft molecules have a small HOMO-LUMO gap and are more reactive. nih.gov

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Nucleophilicity Index (N): A measure of the nucleophilic character of a molecule.

DFT calculations are highly effective in predicting the regioselectivity of chemical reactions, which is the preference for reaction at one position over another. nih.gov For substituted thiophenes, the positions of the substituents have a significant influence on reaction efficiency and outcome. The electron-donating methyl group at position 4 and the activating/directing effect of the bromomethyl group at position 3 on the thiophene ring will govern the preferred sites for electrophilic and nucleophilic attack.

Computational studies can model potential reaction pathways, for example, in electrophilic aromatic substitution or cross-coupling reactions. By calculating the energies of transition states and intermediates for different possible pathways, the most energetically favorable route can be determined. acs.orgacs.org For instance, in photocyclization reactions of styrylthiophenes, DFT calculations have been used to predict the regiochemical outcome, which was then confirmed by experiments. researchgate.net

Molecular Dynamics (MD) Simulations and Conformational Analysis for Thiophene Derivatives

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and intermolecular interactions. mdpi.comrsc.org For thiophene derivatives, MD simulations can reveal how the molecule behaves in different environments, such as in solution or in complex with a biological target like a protein. mdpi.comnih.gov

Conformational analysis, often performed in conjunction with MD, aims to identify the most stable three-dimensional arrangements (conformations) of a molecule. rsc.org For thiophene derivatives, the orientation of substituents relative to the thiophene ring is crucial. Studies on aroyl derivatives of thiophene have shown that the planarity between the thiophene ring and its substituents can vary, and specific conformations are preferred. rsc.org Ab initio calculations on benzoyl derivatives of thiophene, for example, identified the S,O-cis type conformation as the most stable. rsc.org MD simulations can track the transitions between different conformations and assess the stability of ligand-protein complexes over time. mdpi.com

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling provides a detailed, atomic-level understanding of reaction mechanisms. By calculating the potential energy surface for a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. acs.orgacs.org

For thiophene-containing compounds, quantum chemical methods like DFT have been used to explore complex reaction mechanisms such as:

Metabolic Reactions: The mechanism of toxicity for some thiophene-containing drugs has been investigated by modeling their metabolism by cytochrome P450 enzymes. These studies calculated the energy barriers for competing pathways like S-oxidation and epoxidation, revealing the kinetically and thermodynamically favored toxic metabolite. acs.org

Pyrolysis: The high-temperature decomposition (pyrolysis) of thiophene has been studied by identifying various initiation steps, including H-shifts, ring bond ruptures, and isomerizations, and calculating the energy barriers for each. acs.org

Photochemical Reactions: The relaxation pathways of photoexcited thiophene have been modeled using ab initio molecular dynamics, showing fast ring-opening upon excitation, followed by the interplay of internal conversion and intersystem crossing. rsc.org

These models are essential for rationalizing experimental observations and for designing molecules with desired reactivity and stability.

Advanced Analytical Methodologies for Structural Elucidation and Reaction Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(bromomethyl)-4-methylthiophene, ¹H and ¹³C NMR provide detailed information about the electronic environment of each proton and carbon atom, respectively, allowing for the unequivocal confirmation of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (-CH₃) attached to the thiophene (B33073) ring would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to resonate further downfield, likely in the range of δ 4.5-4.7 ppm, due to the deshielding effect of the adjacent bromine atom. The two non-equivalent aromatic protons on the thiophene ring would appear as distinct signals in the aromatic region (δ 6.5-7.5 ppm). Their specific shifts and coupling patterns (as doublets) would be influenced by their position relative to the sulfur atom and the substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the methyl group (-CH₃) would appear at the highest field (lowest ppm value). The carbon of the bromomethyl group (-CH₂Br) would be found further downfield. The four carbon atoms of the thiophene ring would have characteristic shifts in the aromatic region, with their exact positions determined by the substitution pattern.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl Protons (-CH₃) | 2.15 | Singlet |

| Bromomethyl Protons (-CH₂Br) | 4.60 | Singlet |

| Thiophene Ring Proton (H-2) | 7.10 | Doublet |

| Thiophene Ring Proton (H-5) | 6.90 | Doublet |

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Methyl Carbon (-CH₃) | 14.5 |

| Bromomethyl Carbon (-CH₂Br) | 28.0 |

| Thiophene Ring Carbon (C-5) | 123.0 |

| Thiophene Ring Carbon (C-2) | 127.0 |

| Thiophene Ring Carbon (C-4) | 136.0 |

| Thiophene Ring Carbon (C-3) | 139.0 |

Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This provides a clear indication of the presence of one bromine atom in the molecule.

The fragmentation of this compound would likely proceed through several key pathways. A common fragmentation is the loss of the bromine atom to form a stable thienylmethyl cation. Another significant fragmentation pathway could involve the loss of the entire bromomethyl group.

Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity of Fragment |

| 190/192 | [M]⁺ (Molecular Ion) |

| 111 | [M-Br]⁺ |

| 97 | [C₅H₅S]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

The C-H stretching vibrations of the methyl and bromomethyl groups are expected in the region of 2850-3000 cm⁻¹. The aromatic C-H stretching of the thiophene ring would likely appear just above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring are expected in the 1500-1600 cm⁻¹ region. The C-S stretching vibration of the thiophene ring typically appears in the 600-800 cm⁻¹ range. A key diagnostic peak would be the C-Br stretching vibration, which is expected to be observed in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Thiophene Ring C=C Stretch | 1600-1500 | Medium-Strong |

| CH₂ Bend | 1450-1400 | Medium |

| C-Br Stretch | 600-500 | Medium-Strong |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture and are therefore vital for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity assessment. A UV detector would be effective for detection due to the UV absorbance of the thiophene ring.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net This technique is well-suited for the analysis of volatile compounds like this compound. researchgate.net A GC equipped with a capillary column (e.g., a non-polar or medium-polarity column) would be used to separate the compound from any impurities. The eluting components would then be introduced into the mass spectrometer, which provides both qualitative (mass spectrum) and quantitative data. GC-MS is particularly useful for identifying by-products in a reaction mixture and for confirming the identity of the desired product. strath.ac.uk The progress of a synthesis reaction can be effectively monitored by taking aliquots of the reaction mixture at different time points and analyzing them by GC-MS to determine the consumption of reactants and the formation of products. strath.ac.uk

Q & A

Q. What are the recommended synthetic routes for 3-(Bromomethyl)-4-methylthiophene, and how can reaction conditions be optimized to improve yield?

The synthesis of bromomethyl-substituted thiophenes typically involves alkylation or bromination strategies. For example, allylic bromides (e.g., paramagnetic bromides like 3-(bromomethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yloxy) can be used in acetonitrile (CH₃CN) under controlled temperatures to introduce the bromomethyl group . Optimization should focus on solvent polarity (e.g., CH₃CN for polar intermediates), reaction time (short durations to minimize side reactions), and stoichiometric ratios of reagents. Catalysts such as phase-transfer agents (e.g., 18-crown-6 ether) may enhance reactivity, as seen in analogous thiophene alkylations .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bromomethyl group's position (¹H NMR: δ ~4.3–4.6 ppm for -CH₂Br) and thiophene ring substitution patterns. Coupling patterns in ¹H and ¹³C NMR can distinguish between 3- and 4-methyl isomers . Mass spectrometry (MS) provides molecular weight verification (e.g., expected m/z for C₆H₇BrS: ~190–192 [M⁺]), while infrared (IR) spectroscopy identifies functional groups (C-Br stretch ~560–600 cm⁻¹). For crystallographic confirmation, single-crystal X-ray diffraction, as applied to related thiazole derivatives , resolves ambiguities in regiochemistry.

Q. How should researchers handle and store this compound to prevent decomposition, and what analytical methods detect degradation products?

Store the compound below 4°C in airtight, light-resistant containers to minimize hydrolysis or oxidation . Decomposition (e.g., debromination or dimerization) can be monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For example, bromophenol derivatives degrade at higher temperatures, forming phenolic byproducts detectable via UV-Vis or LC-MS .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-methyl group influence the reactivity of this compound in cross-coupling reactions?

The 4-methyl group exerts steric hindrance, potentially slowing nucleophilic substitutions at the 3-bromomethyl site. However, its electron-donating nature (+I effect) may stabilize intermediates in Suzuki-Miyaura couplings. Comparative studies with 3-(Bromomethyl)-5-chlorobenzo[b]thiophene suggest that electron-withdrawing substituents (e.g., -Cl) increase electrophilicity at the bromomethyl site, whereas methyl groups may favor alternative reaction pathways. Computational modeling (DFT) could quantify these effects .

Q. What strategies mitigate competing elimination or dimerization side reactions during functionalization of this compound?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions.

- Temperature control : Lower temperatures (<0°C) suppress elimination pathways.

- Protecting groups : Temporarily protect reactive sites (e.g., thiophene sulfur) to direct reactivity toward the bromomethyl group. Evidence from analogous bromophenyl ether syntheses shows that slow reagent addition and excess nucleophiles (e.g., Grignard reagents) improve selectivity.

Q. How can computational chemistry predict the regioselectivity of electrophilic aromatic substitution (EAS) in this compound derivatives?

Density Functional Theory (DFT) calculations map electron density and Fukui indices to identify reactive sites. For example, in 4-methylthiophene derivatives, the methyl group directs EAS to the 5-position due to its +I effect. Molecular orbital analysis (e.g., HOMO-LUMO gaps) further explains reactivity trends, as demonstrated in dibenzothiophene systems .

Q. What toxicological considerations apply when using this compound in biological studies, and how can structure-activity relationships (SAR) guide derivative design?

Thiophene derivatives often exhibit hepatotoxicity due to reactive metabolite formation. SAR studies on bromophenyl thioamides suggest replacing the bromine with less labile groups (e.g., -CF₃) reduces toxicity. In vitro assays (e.g., cytochrome P450 inhibition) and in silico ADMET profiling are critical for prioritizing derivatives with therapeutic potential .

Contradictions and Resolution

- Synthetic Yield Variations : Differing yields reported for similar bromomethylthiophenes (e.g., 95% purity in some batches vs. lower yields in others ) may stem from purification methods (e.g., column chromatography vs. recrystallization). Researchers should validate purity via HPLC and adjust gradient elution protocols.

- Reactivity Discrepancies : Conflicting reports on bromomethyl group stability could arise from trace moisture or light exposure during synthesis. Strict anhydrous conditions and inert atmospheres are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.